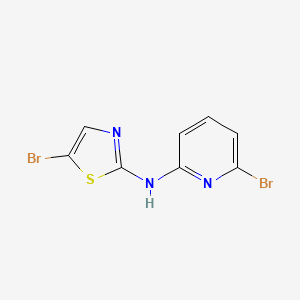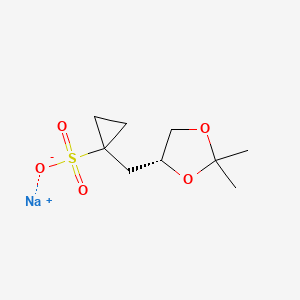
N-formyl-(S)-isoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-formyl-(S)-isoserine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hydroxyl group, a formylamino group, and a carboxylic acid group attached to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-formyl-(S)-isoserine can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . Another method involves the traditional N-formylation of 3-(heteroaryl)alanine with a mixture of formic acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-formyl-(S)-isoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formylamino group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino acids, oxo acids, and substituted propanoic acids .
Applications De Recherche Scientifique
N-formyl-(S)-isoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mécanisme D'action
The mechanism of action of N-formyl-(S)-isoserine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, influencing the synthesis and degradation of various biomolecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Aminopropanoic acid: Shares a similar structure but lacks the formylamino group.
3-((4-Hydroxyphenyl)amino)propanoic acid: Contains a hydroxyphenyl group instead of a formylamino group.
Uniqueness
N-formyl-(S)-isoserine is unique due to the presence of both a hydroxyl group and a formylamino group, which confer distinct chemical reactivity and biological activity compared to its analogs .
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C4H7NO4 |
|---|---|
Poids moléculaire |
133.10 g/mol |
Nom IUPAC |
(2S)-3-formamido-2-hydroxypropanoic acid |
InChI |
InChI=1S/C4H7NO4/c6-2-5-1-3(7)4(8)9/h2-3,7H,1H2,(H,5,6)(H,8,9)/t3-/m0/s1 |
Clé InChI |
MGZKLMXORRUSMO-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](C(=O)O)O)NC=O |
SMILES canonique |
C(C(C(=O)O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-8amino-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B8319053.png)
![Tert-butyl 4-(bis(benzo[d][1,3]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate](/img/structure/B8319065.png)

![tert-Butyl(R)-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B8319072.png)





![3-{4-[(3-Fluorophenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B8319116.png)

![[5-(Aminomethyl)-1-isopentyl-benzimidazol-2-yl]methanol](/img/structure/B8319133.png)


